3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid
Description
3-(7-Chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is a quinazolinone derivative characterized by a heterocyclic core with a 7-chloro substituent, a 4-oxo group, and a 2-sulfanylidene (thione) moiety. At the 3-position of the quinazolinone ring, a benzoic acid group is attached, conferring distinct physicochemical and biological properties. The molecular formula is estimated as C₁₅H₈ClN₂O₄S, with a molar mass of approximately 347.7 g/mol (calculated based on structural components).
The compound’s synthesis typically involves condensation reactions between substituted anthranilic acids and isothiocyanates, followed by cyclization . The sulfanylidene group may contribute to thiol-mediated reactivity, making it a candidate for enzyme inhibition or metal chelation.
Properties
CAS No. |
361149-95-3 |
|---|---|
Molecular Formula |
C15H9ClN2O3S |
Molecular Weight |
332.76 |
IUPAC Name |
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H9ClN2O3S/c16-9-4-5-11-12(7-9)17-15(22)18(13(11)19)10-3-1-2-8(6-10)14(20)21/h1-7H,(H,17,22)(H,20,21) |
InChI Key |
GVYVEEDQVHWPJD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Chloro Group: Chlorination of the quinazoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the chlorinated quinazoline with thiourea under acidic conditions.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the quinazoline derivative with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid depends on its specific application. In biological systems, it may act by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interaction with Receptors: Acting as a ligand for specific receptors, modulating their activity and downstream signaling pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
Compound A : 7-Chloro-3-(3-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one (CAS: 793716-09-3)
- Molecular Formula : C₁₄H₈Cl₂N₂OS
- Molar Mass : 323.2 g/mol
- Key Differences : Replaces the benzoic acid group with a 3-chlorophenyl substituent.
- Lacks the carboxylic acid functionality, limiting hydrogen-bonding interactions critical for target binding in hydrophilic environments.
Functional Group Variants: Sulfonamide vs. Benzoic Acid
Compound B : 3-(7-Chloro-2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide
- Molecular Formula : C₁₃H₁₀ClN₃O₃S₂
- Molar Mass : 368.00 g/mol
- Key Differences : Substitutes benzoic acid with a sulfonamide group.
- Implications: Sulfonamides are stronger hydrogen bond acceptors/donors, improving interactions with enzymes like carbonic anhydrase . The sulfonamide group may enhance metabolic stability compared to the carboxylic acid, which is prone to conjugation or excretion.
Benzoic Acid-Containing Analogs
Compound C: 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic Acid
- Source : EP00361365
- Key Differences: Features a benzoic acid group but lacks the quinazolinone core.
- Implications: The mercaptomethyl group introduces redox-active thiols, enabling disulfide bond formation or antioxidant activity. Absence of the quinazolinone ring reduces planar aromaticity, altering binding affinity to targets like kinases or proteases.
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Extraction and Solubility: Benzoic acid derivatives exhibit high extraction rates in emulsion liquid membranes due to favorable distribution coefficients (e.g., benzoic acid > acetic acid > phenol) . This suggests the target compound’s benzoic acid group may improve bioavailability in drug formulations.
- Reactivity: The sulfanylidene group in quinazolinones can undergo thiol-disulfide exchange, a property exploited in prodrug design .
- Biological Activity : Sulfonamide analogs (e.g., Compound B) show strong enzyme inhibition, while chlorophenyl variants (Compound A) are explored for antimicrobial applications . The target compound’s dual functionality (benzoic acid + sulfanylidene) may synergize these effects.
Biological Activity
3-(7-Chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer research. This article delves into its biological activity, highlighting its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core with a chloro group and a sulfanylidene moiety, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 442.0 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClN₂O₃S |
| Molecular Weight | 284.72 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been observed to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies show that it triggers apoptosis in cancer cells through various signaling pathways, enhancing its potential as an anticancer agent .
- Cell Cycle Arrest : The compound may cause cell cycle arrest in specific phases, further contributing to its anticancer effects .
Biological Activity and Efficacy
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Below is a summary of some key findings:
Anticancer Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 6.59 | |
| MCF7 (Breast Cancer) | 5.86 | |
| PC3 (Prostate Cancer) | 11.75 |
These results indicate that the compound shows promising activity against multiple cancer types, with lower IC50 values suggesting higher potency compared to standard treatments.
Case Studies
Several studies have explored the efficacy of this compound:
- Study on HCT116 Cells : A study demonstrated that the compound significantly inhibited growth in HCT116 cells with an IC50 value of 6.59 µM, outperforming some conventional drugs like sorafenib .
- MCF7 and PC3 Evaluation : In vitro tests against MCF7 and PC3 cell lines revealed IC50 values of 5.86 µM and 11.75 µM respectively, indicating its potential as an effective treatment option for breast and prostate cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
